3-(naphthalen-2-yl)-1H-pyrazole
Overview
Description
The compound "3-(naphthalen-2-yl)-1H-pyrazole" and its derivatives have been the subject of various studies due to their potential biological activities and applications in chemistry. These compounds are characterized by the presence of a pyrazole ring attached to a naphthalene moiety, which can interact with various biological targets and can be used as a core structure for the development of new chemical sensors and materials .
Synthesis Analysis
The synthesis of 1-arylpyrazoles, including those with a naphthalene moiety, typically involves the formation of the pyrazole ring followed by the introduction of the naphthalene group. For instance, the synthesis of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) involved the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ(1) receptors . Another example is the synthesis of a naphthalene-pyrazol conjugate, which acted as an Al(III) ion-selective chemosensor . Additionally, the synthesis of a new ligand, 1-[3-(2-pyridyl)pyrazol-1-ylmethyl]naphthalene, and its metal complexes has been reported, showcasing the versatility of these compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a Schiff base compound containing a naphthalene-pyrazole moiety revealed specific dihedral angles between the pyrazole and naphthalene rings, indicating the spatial arrangement of these groups . Similarly, the structure of a 1,4-diaroyl pyrazole derivative showed the orientation of the naphthalene and pyrazole rings relative to each other .
Chemical Reactions Analysis
The reactivity of the naphthalene-pyrazole compounds has been explored in various chemical reactions. These compounds have been used as ligands in metal complexes, which have shown significant cytotoxic activity against cancer cell lines and the ability to bind to DNA through intercalative modes . Additionally, the naphthalene-pyrazole core has been incorporated into compounds with antitumor properties, where the substituents on the rings have been shown to affect the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their photophysical behavior, have been studied to understand their potential applications. For instance, the naphthalene-pyrazol conjugate exhibited selective fluorescence sensing for Al(III) ions, which could be used as a biomarker in aqueous solutions . The compounds' crystal structures often reveal intramolecular hydrogen bonding and stacking interactions, which can influence their solid-state properties and interactions with other molecules .
Scientific Research Applications
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Chemistry
- Naphthalene derivatives have been used in the synthesis of new biheterocyclic phosphonic α-amino esters . The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .
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Biology
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Medicine
- Naphthalene derivatives have been used in the development of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
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Pharmacology
- Naphthalen-2-yl 3,5-dinitrobenzoate (SF1) has been identified as a potential drug candidate for Alzheimer’s disease . Acute, subacute toxicity and teratogenicity studies were performed as per Organization of economic cooperation and development (OECD) 425, 407, and 414 test guidelines, respectively .
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Material Science
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Natural Products
- Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. They have been found in plants, liverworts, fungi, and insects . Naphthalene derivatives displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
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Phosphonic α-Amino Esters Synthesis
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction . This compound is a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group .
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Topoisomerase II Inhibitors
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Natural Products
- Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. They have been found in plants, liverworts, fungi, and insects . Naphthalene derivatives displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
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Phosphonic α-Amino Esters Synthesis
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction . This compound is a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group .
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Topoisomerase II Inhibitors
Safety And Hazards
Safety and hazards analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can include its LD50, its safety data sheet (SDS), and any precautions that need to be taken when handling it.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis or use.
I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVYNAEDCHKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371790 | |
Record name | 3-(2-naphthyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-1H-pyrazole | |
CAS RN |
150433-20-8 | |
Record name | 3-(2-naphthyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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